

An In-Depth Technical Guide to Methyl 5-formylpyrazine-2-carboxylate

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Compound of Interest

Compound Name: Methyl 5-formylpyrazine-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Methyl 5-formylpyrazine-2-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, properties, synthesis, and potential applications, offering a foundational resource for researchers in the field.

Core Chemical Identity

Methyl 5-formylpyrazine-2-carboxylate is a bifunctional pyrazine derivative, featuring both a methyl ester and a formyl (aldehyde) group. These functional groups offer versatile handles for a variety of chemical transformations, making it an attractive building block in the synthesis of more complex molecules.

CAS Number: 710322-57-9[1]

Molecular Formula: C₇H₆N₂O₃[1]

Structure:

Chemical Structure of **Methyl 5-formylpyrazine-2-carboxylate**.

Physicochemical and Safety Profile

Understanding the physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. While extensive experimental data for this specific molecule is not widely published, its key identifiers and safety information are available.

Table 1: Physicochemical Properties of **Methyl 5-formylpyrazine-2-carboxylate**

Property	Value	Source
IUPAC Name	methyl 5-formyl-2-pyrazinecarboxylate	[1]
Molecular Weight	166.14 g/mol	Calculated
Physical Form	Solid	[1]
Storage Temperature	2-8°C, under inert atmosphere	[1]

Safety and Handling:

Methyl 5-formylpyrazine-2-carboxylate is classified with the following hazard statements:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Standard laboratory precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area, such as a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[1]

Synthesis Strategies

The synthesis of **Methyl 5-formylpyrazine-2-carboxylate** is not extensively detailed in readily available literature, suggesting it may be a specialty chemical or a novel intermediate. However, logical synthetic routes can be proposed based on established pyrazine chemistry.

A plausible approach involves the selective oxidation of the corresponding 5-methyl derivative, Methyl 5-methylpyrazine-2-carboxylate.

Proposed Synthetic Workflow:

Proposed synthesis of **Methyl 5-formylpyrazine-2-carboxylate**.

Step 1: Fischer Esterification of 5-Methylpyrazine-2-carboxylic Acid

The initial step would involve the esterification of 5-methylpyrazine-2-carboxylic acid with methanol under acidic conditions. This is a classic Fischer esterification reaction.

Exemplary Protocol (based on general Fischer Esterification):

- Suspend 5-methylpyrazine-2-carboxylic acid in an excess of methanol.
- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC or LC-MS).
- Cool the reaction mixture and neutralize the acid.
- Remove the excess methanol under reduced pressure.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.
- Purify the crude product by column chromatography or recrystallization.

Step 2: Selective Oxidation of the Methyl Group

The second, more challenging step, would be the selective oxidation of the methyl group at the 5-position to a formyl group without affecting the pyrazine ring or the methyl ester.

Causality behind Experimental Choices: The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid or degradation of the pyrazine ring. Reagents such as selenium dioxide (SeO_2) or manganese dioxide (MnO_2) are often employed for the selective oxidation of benzylic or allylic methyl groups to aldehydes. The reaction conditions, including solvent, temperature, and reaction time, would need to be carefully optimized to achieve the desired product with good yield and purity.

Spectroscopic Characterization (Predicted)

While experimental spectra for **Methyl 5-formylpyrazine-2-carboxylate** are not readily available, a prediction of the key spectroscopic features can be made based on its structure.

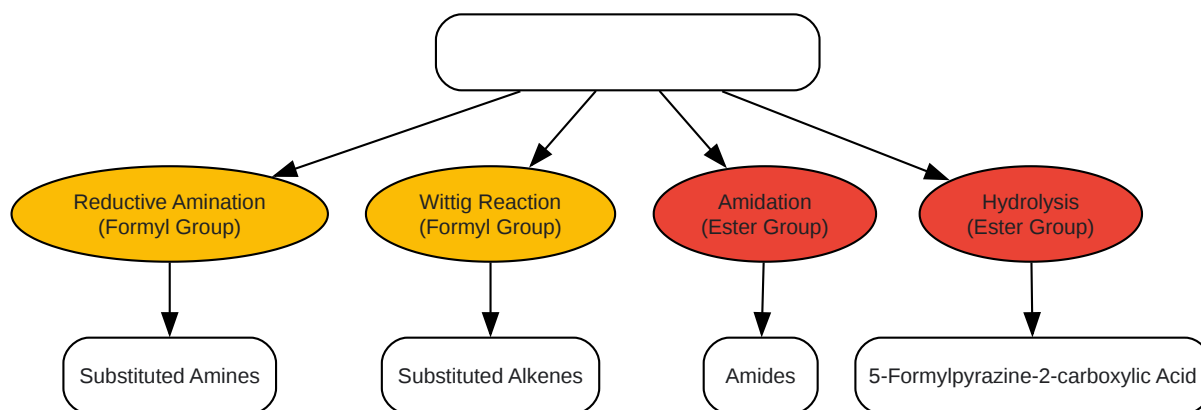
Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
^1H NMR	- A singlet for the methyl ester protons (~4.0 ppm).- Two distinct singlets for the pyrazine ring protons (in the aromatic region, likely >8.5 ppm).- A singlet for the aldehyde proton (~10.0 ppm).
^{13}C NMR	- A signal for the methyl ester carbon (~53 ppm).- Signals for the pyrazine ring carbons (in the aromatic region, ~140-160 ppm).- A signal for the ester carbonyl carbon (~165 ppm).- A signal for the aldehyde carbonyl carbon (~190 ppm).
IR Spectroscopy	- A strong C=O stretching band for the ester (~1720-1740 cm^{-1}).- A distinct C=O stretching band for the aldehyde (~1700-1720 cm^{-1}).- C-H stretching bands for the aromatic and methyl groups.- C-O stretching bands for the ester.
Mass Spectrometry	- A molecular ion peak corresponding to the molecular weight (166.14 g/mol).- Fragmentation patterns corresponding to the loss of the methoxy group (-OCH ₃) and the formyl group (-CHO).

Applications in Drug Discovery and Development

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, with many exhibiting a wide range of biological activities. The presence of both an aldehyde and an ester group on the pyrazine scaffold of **Methyl 5-formylpyrazine-2-carboxylate** makes it a valuable intermediate for the synthesis of diverse compound libraries for screening.

Potential Synthetic Applications:



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Potential synthetic transformations of **Methyl 5-formylpyrazine-2-carboxylate**.

- **Reductive Amination:** The aldehyde functional group can readily undergo reductive amination with a variety of primary and secondary amines to introduce diverse substituents. This is a cornerstone reaction in medicinal chemistry for building molecular complexity.
- **Wittig and Related Reactions:** The formyl group can be converted to an alkene via the Wittig reaction or related olefination reactions, allowing for the extension of carbon chains and the introduction of different functionalities.
- **Amidation:** The methyl ester can be converted to a wide range of amides by reaction with various amines. This is a common strategy to modulate the physicochemical properties and biological activity of a lead compound.
- **Hydrolysis:** The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further coupling reactions or serve as a key pharmacophoric feature.

The pyrazine core itself is a known bioisostere for other aromatic systems and can be found in a number of approved drugs. The unique substitution pattern of this molecule provides a scaffold for the development of novel kinase inhibitors, GPCR modulators, and other therapeutic agents.

Conclusion

Methyl 5-formylpyrazine-2-carboxylate is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its bifunctional nature provides a platform for the synthesis of diverse and complex molecules. While detailed experimental data is currently sparse in the public domain, this guide provides a solid foundation based on established chemical principles for researchers interested in utilizing this compound in their synthetic endeavors. Further research into its synthesis, characterization, and application is warranted to fully unlock its potential in the development of new therapeutics.

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References

- 1. Methyl 5-formylpyrazine-2-carboxylate | 710322-57-9 [sigmaaldrich.com]
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